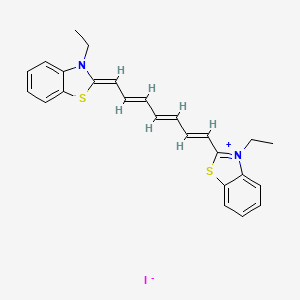

3,3'-Diethylthiatricarbocyanine iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3'-Diethylthiatricarbocyanine iodide: is a synthetic organic compound belonging to the class of benzothiazolium salts. It is characterized by its complex structure, which includes a benzothiazole ring system and a heptatrienyl chain. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-Diethylthiatricarbocyanine iodide typically involves the condensation of 3-ethyl-2-benzothiazolinone with an appropriate aldehyde or ketone, followed by the addition of iodine to form the iodide salt. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3'-Diethylthiatricarbocyanine iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles like chloride or bromide; reactions may require heating or the use of catalysts.

Major Products:

Oxidation: Formation of oxidized derivatives of the benzothiazolium compound.

Reduction: Formation of reduced derivatives, often leading to the opening of the benzothiazole ring.

Substitution: Formation of substituted benzothiazolium salts with different halide ions.

Applications De Recherche Scientifique

3,3'-Diethylthiatricarbocyanine iodide, also known as DTTC or Cy7, is a cyanine dye with applications in scientific research spanning various fields. It is known for its use in near-infrared applications .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

- Microscopy As a fluorescent dye for imaging applications.

- Sensitizing dye As an infrared photographic sensitizing dye .

- Reporter As a chiroptical reporter of DNA helicity .

Case Studies and Research Findings

- Live cell imaging: Nucleic acid structures have been used as intracellular probes with this compound for live cell imaging . NanoFlares, when used to target Hymyc1 mRNA in Hydra polyps, showed no toxicity to the organism. Fluorescence was observed in the body column, but not in the head or tentacles, as expected .

- Surface-enhanced Raman scattering (SERS): Surface-enhanced Raman scattering (SERS) is an innovative spectroscopic technique that amplifies the Raman signals of molecules adsorbed on rough metal surfaces .

- Aggregate formation: The absorbance and fluorescence spectra of 3,3′-diethylthiatricarbocyanine iodide (DTCI) were measured in methanol and water at different concentrations. DTCI exhibited distinctive monomer and excimer (dimer) fluorescence emission bands on photo excitation in the two solvents .

Toxicological Information

Mécanisme D'action

The mechanism of action of 3,3'-Diethylthiatricarbocyanine iodide involves its interaction with molecular targets through its benzothiazole ring system. The compound can intercalate into DNA, disrupting its structure and function. Additionally, its fluorescent properties allow it to be used as a probe for studying molecular interactions and pathways .

Comparaison Avec Des Composés Similaires

Benzoxazolium compounds: These compounds have a similar structure but contain an oxygen atom in place of the sulfur atom in the benzothiazole ring.

Benzimidazolium compounds: These compounds feature an imidazole ring instead of the benzothiazole ring.

Uniqueness: 3,3'-Diethylthiatricarbocyanine iodide is unique due to its specific structure, which imparts distinct fluorescent properties and reactivity. Its ability to intercalate into DNA and its use as a fluorescent dye set it apart from other similar compounds .

Activité Biologique

3,3'-Diethylthiatricarbocyanine iodide (DTCI), a cyanine dye, is recognized for its significant roles in various biological and biochemical applications. This article explores its biological activity, mechanisms of action, and potential applications in scientific research.

Overview of this compound

- Chemical Structure : DTCI is a cyanine dye characterized by its vibrant color and ability to act as an electron donor in electrochemical systems.

- Molecular Formula : C19H19I2N2S2

- Molecular Weight : 466.402 g/mol

- CAS Number : 905-97-5

DTCI's biological activity is primarily attributed to its interaction with cellular components and its role in electrochemical processes:

- Electron Donor : DTCI donates electrons in various electrochemical reactions, facilitating processes such as energy transfer and signaling within cells.

- Fluorescent Properties : The compound exhibits distinct fluorescence characteristics, making it useful as a fluorescent probe in imaging techniques .

Cellular Interactions

DTCI has notable effects on different cell types:

- Fluorescent Staining : It is employed as a fluorescent contrast agent in three-dimensional fluorescence lifetime tomography and rapid genetic screening. Its ability to diffuse laterally within cellular membranes allows for uniform staining of cells .

- Affinity for Bacterial Cells : DTCI shows a pronounced affinity for bacterial cells, which can be exploited for imaging and diagnostic purposes .

Metabolic Pathways

DTCI participates in metabolic pathways associated with its role as a cyanine dye:

- Transport Mechanisms : Within cells, DTCI interacts with transporters and binding proteins, influencing its distribution and localization.

- Subcellular Localization : Targeting signals and post-translational modifications direct DTCI to specific organelles, enhancing its functional efficacy.

Research Applications

DTCI has diverse applications across multiple scientific fields:

- Chemistry : Utilized as a photobleaching agent in peptide nucleic acid-DNA duplex research.

- Biology : Acts as a fluorescent dye for imaging applications such as fluorescence microscopy.

- Medicine : Employed in the development of diagnostic tools and imaging agents .

Fluorescence Spectroscopy Studies

Research has shown that DTCI exhibits unique fluorescence properties when bound to polynucleotides:

- In studies using circular dichroism (CD) spectroscopy, DTCI demonstrated the ability to differentiate between right-handed B-DNA and left-handed Z-DNA structures based on their chiroptical signatures. This property highlights its potential use in DNA sensing applications .

Aggregate Formation Studies

Studies on the aggregate formation of DTCI revealed important insights into its behavior in different solvents:

- In methanol, DTCI forms π-stacked aggregates at higher concentrations, while unstacked aggregates are observed in water. These findings are crucial for understanding the compound's optical properties and potential applications in various solvents .

Safety Profile

While DTCI has valuable applications, it is essential to note its safety profile:

Propriétés

Numéro CAS |

3071-70-3 |

|---|---|

Formule moléculaire |

C25H25IN2S2 |

Poids moléculaire |

544.5 g/mol |

Nom IUPAC |

(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C25H25N2S2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

OYVFJKVYVDYPFV-UHFFFAOYSA-M |

SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |

SMILES isomérique |

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-] |

SMILES canonique |

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |

Key on ui other cas no. |

3071-70-3 |

Description physique |

Powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

A: While DTTCI interacts with double-stranded DNA (dsDNA) [, ], its mechanism of action and downstream effects are not fully elucidated in the provided research papers. Further research is needed to understand its specific biological targets and consequences.

A:

- Molecular Formula: C25H25N2S2I []

- Spectroscopic Data: DTTCI exhibits characteristic absorption and fluorescence properties:

ANone: DTTCI shows varying stability and material compatibility:

- Temperature Sensitivity: DTTCI's absorbance at 760 nm and its stability when bound to DNA duplexes are influenced by temperature [].

- Photostability: DTTCI can undergo photodegradation upon NIR light irradiation [].

ANone: The provided research does not focus on or identify any catalytic properties of DTTCI. Its primary applications appear to be in imaging and spectroscopic studies.

ANone: Yes, computational methods have been employed to study DTTCI:

- DFT Calculations: Density Functional Theory (DFT) calculations were used to simulate the Raman spectra of DTTCI in water, showing good agreement with experimental data [].

A:

- Stability: DTTCI demonstrates sensitivity to environmental factors like solvent and temperature [, , ].

- Formulation: Research suggests incorporating DTTCI into nanostructures like gold nanoparticles (AuNPs) can improve stability and enhance its SERS signal for imaging applications [, ].

ANone: The provided research papers do not mention specific SHE (Safety, Health, and Environment) regulations for DTTCI. As with any chemical, appropriate handling, storage, and disposal procedures should be followed in accordance with relevant safety guidelines.

ANone: The research provided does not focus on the pharmacokinetics or pharmacodynamics of DTTCI. Further studies would be needed to assess its ADME profile, in vivo activity, and efficacy.

ANone: The provided research focuses on DTTCI's application in spectroscopic and imaging techniques, not its therapeutic efficacy. Therefore, information regarding cell-based assays, animal models, or clinical trials is not available in these papers.

ANone: Research on DTTCI would benefit from:

ANone: While a comprehensive historical overview is not provided, DTTCI has been utilized in various research areas:

- Photographic Sensitizing Dye: DTTCI has a history of use as an infrared photographic sensitizing dye [].

- Laser Dye: Its strong fluorescence in the near-infrared region led to its application as a laser dye [, ].

- Spectroscopic Probe: DTTCI is increasingly employed as a probe in various spectroscopic techniques, including SERS [, , , , , ] and fluorescence lifetime imaging [, , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.